molecular formula C27H45Cl B2358194 (3alpha)-3-chloro-Cholest-4-ene CAS No. 13901-10-5

(3alpha)-3-chloro-Cholest-4-ene

Cat. No.: B2358194
CAS No.: 13901-10-5
M. Wt: 405.11
InChI Key: QKOWLIHHJYBRRJ-VEIPTCAHSA-N
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Description

(3alpha)-3-chloro-Cholest-4-ene is a chlorinated derivative of cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-3-chloro-Cholest-4-ene typically involves the chlorination of cholesterol. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 3alpha position .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3alpha)-3-chloro-Cholest-4-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3alpha)-3-chloro-Cholest-4-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3alpha)-3-chloro-Cholest-4-ene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3alpha position can influence the compound’s binding affinity and activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound, widely studied for its role in cellular membranes and metabolism.

    3beta-chloro-Cholest-4-ene: A similar chlorinated derivative with the chlorine atom at the 3beta position.

    3alpha-hydroxy-Cholest-4-ene: A hydroxylated derivative with different chemical properties.

Uniqueness

(3alpha)-3-chloro-Cholest-4-ene is unique due to its specific chlorination at the 3alpha position, which can significantly alter its chemical and biological properties compared to other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWLIHHJYBRRJ-VEIPTCAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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